Dibehenoylphosphatidylcholine

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader historical development of phospholipid research that began in the mid-19th century. The foundational work on phospholipids traces back to Theodore Nicolas Gobley, a French chemist and pharmacist who first identified lecithin in egg yolk in 1847 and completely described its chemical structure by 1874. This pioneering research established the framework for understanding phosphatidylcholines as a major component of biological membranes and laid the groundwork for subsequent investigations into specific phospholipid variants.

The systematic study of saturated phosphatidylcholines, including this compound, developed alongside advances in analytical chemistry and membrane biology during the 20th century. As researchers began to recognize the importance of fatty acid chain length and saturation in determining membrane properties, compounds like this compound became valuable tools for investigating structure-function relationships in lipid systems. The development of sophisticated analytical techniques, particularly nuclear magnetic resonance spectroscopy and differential scanning calorimetry, enabled detailed characterization of these compounds and their phase behavior.

The specific identification and characterization of this compound as a distinct molecular entity occurred through systematic studies of phospholipid phase diagrams and membrane biophysics research. Early investigations into phospholipid miscibility and phase transitions revealed that this compound exhibited unique properties compared to shorter-chain phosphatidylcholines, leading to its recognition as an important model compound for studying saturated lipid behavior. These foundational studies established this compound as a critical reference compound for understanding membrane dynamics and lipid interactions.

Nomenclature and Classification in Phospholipid Taxonomy

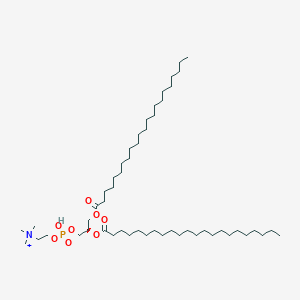

This compound follows the systematic nomenclature conventions established for glycerophospholipids, reflecting its structural composition and stereochemical configuration. The compound is formally designated as 1,2-didocosanoyl-sn-glycero-3-phosphocholine, where the term "didocosanoyl" indicates the presence of two docosanoic acid (behenic acid) chains, each containing 22 carbon atoms in a fully saturated configuration. The "sn" designation refers to the stereospecific numbering system that defines the absolute configuration of the glycerol backbone, ensuring precise identification of the molecular structure.

Within the broader classification system for phospholipids, this compound belongs to the glycerophosphocholine subclass of glycerophospholipids. This classification places it among the major structural components of biological membranes, sharing the characteristic phosphocholine headgroup that confers zwitterionic properties at physiological pH. The compound is further categorized as a diacylglycerophosphocholine, indicating the presence of two fatty acyl chains attached to the glycerol backbone through ester linkages.

The lipid nomenclature system also employs shorthand notation to describe this compound, commonly represented as 22:0 phosphatidylcholine or phosphatidylcholine(22:0/22:0). This notation specifies the number of carbon atoms and degree of unsaturation in each fatty acid chain, with the 22:0 designation indicating 22 carbon atoms with zero double bonds. Alternative systematic names include dibehenoyl-sn-3-phosphatidylcholine and L-α-phosphatidylcholine dibehenoyl, reflecting different aspects of the molecular structure and stereochemistry.

The molecular formula C₅₂H₁₀₄NO₈P accurately represents the atomic composition of this compound, with a molecular weight of 902.4 grams per mole. This substantial molecular weight reflects the presence of two long-chain saturated fatty acids and positions this compound among the heavier phospholipid species commonly encountered in membrane research. The compound's classification within various chemical databases, including PubChem and ChEBI identifiers, facilitates standardized referencing and cross-database compatibility for research applications.

Significance in Membrane Biophysics Research

This compound serves as a fundamental model compound in membrane biophysics research due to its unique combination of structural features and thermodynamic properties. The compound's fully saturated 22-carbon fatty acid chains create highly ordered membrane structures that exhibit distinct phase transition behaviors, making it an invaluable tool for investigating lipid-lipid interactions and membrane dynamics. Research has demonstrated that this compound forms stable gel phases at room temperature, providing researchers with a well-defined system for studying ordered lipid arrangements and their responses to various environmental conditions.

The significance of this compound in membrane research extends to its role in understanding lipid miscibility and phase separation phenomena. Studies have revealed that this compound exhibits gel phase immiscibility with shorter-chain phospholipids such as dimyristoylphosphatidylcholine and dipalmitoylphosphatidylcholine, creating distinct phase domains within mixed lipid systems. These findings have important implications for understanding membrane organization in biological systems and the formation of lipid rafts and membrane microdomains.

The compound's utility in membrane biophysics research is further enhanced by its well-characterized phase transition temperature, which serves as a reference point for comparative studies with other phospholipids. Differential scanning calorimetry measurements have established the thermal properties of this compound, enabling researchers to predict and control membrane fluidity in experimental systems. This thermal stability makes this compound particularly valuable for studying temperature-dependent membrane processes and for developing thermally stable liposome formulations.

Recent investigations have expanded the application of this compound to include studies of membrane-drug interactions and lipid-protein associations. The compound's ability to form stable, well-ordered membranes provides an ideal platform for investigating how various molecules partition into lipid bilayers and affect membrane structure. These studies have contributed to understanding fundamental principles of membrane permeability and molecular recognition at lipid interfaces, establishing this compound as an essential component in the toolkit of membrane biophysics researchers.

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses diverse applications ranging from fundamental membrane biophysics to applied pharmaceutical sciences. Recent studies have focused on the compound's interactions with bioactive molecules, particularly investigating how natural compounds like curcumin affect the properties of this compound liposomes. These investigations have revealed important insights into drug-membrane interactions and the potential for using this compound-based systems as drug delivery vehicles.

Current pharmaceutical research has identified this compound as a valuable component in advanced drug delivery systems, particularly for applications requiring controlled release and enhanced bioavailability. Studies have demonstrated that the compound's unique phase properties can be modulated through the incorporation of various additives, enabling precise control over membrane permeability and drug release kinetics. This research has led to the development of novel formulation strategies that leverage the stability and biocompatibility of this compound for therapeutic applications.

The research community has also directed significant attention toward understanding the fundamental thermodynamic properties of this compound and its behavior in complex lipid mixtures. Recent investigations have employed advanced analytical techniques, including fluorescence spectroscopy and nuclear magnetic resonance, to characterize the molecular dynamics and structural organization of this compound-containing systems. These studies have provided detailed insights into the factors governing lipid organization and membrane stability, contributing to the broader understanding of membrane biophysics.

| Research Application | Key Findings | Methodological Approach |

|---|---|---|

| Drug-Membrane Interactions | Curcumin partitioning affects phase transition temperature | Fluorescence spectroscopy analysis |

| Liposome Technology | Enhanced membrane stability for drug delivery | Differential scanning calorimetry |

| Phase Behavior Studies | Gel phase immiscibility with shorter-chain phospholipids | Spin label partitioning analysis |

| Membrane Dynamics | Temperature-dependent structural organization | Nuclear magnetic resonance spectroscopy |

Emerging research directions include the investigation of this compound in biomimetic membrane systems and its potential applications in nanotechnology. Scientists are exploring the compound's utility in creating artificial membrane platforms for studying membrane proteins and developing biosensors based on lipid bilayer systems. Additionally, research into the environmental fate and biodegradability of this compound has gained importance as applications expand beyond traditional laboratory settings, reflecting growing awareness of sustainability considerations in lipid-based technologies.

Properties

Molecular Formula |

C52H105NO8P+ |

|---|---|

Molecular Weight |

903.4 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(docosanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/p+1/t50-/m1/s1 |

InChI Key |

HRTBOPUWPUXROO-VCZQVZGSSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

Synonyms |

dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Dibehenoylphosphatidylcholine is primarily utilized in the formulation of lipid-based nanoparticles and liposomes, which enhance the solubility and bioavailability of hydrophobic drugs. The following table summarizes key findings regarding its role in drug delivery:

Therapeutic Formulations

The compound has been investigated for its potential therapeutic benefits, particularly in managing liver conditions and metabolic disorders. Notable applications include:

- Liver Steatosis Treatment : this compound is a component of essential phospholipids that have shown efficacy in reversing liver steatosis. Clinical trials have indicated that it may influence metabolic pathways related to fatty acid synthesis and oxidation, leading to improved liver health outcomes .

- Cancer Therapy : Research indicates that phosphatidylcholine derivatives, including this compound, play a role in modulating choline metabolism, which can impact cancer cell proliferation and response to chemotherapy. Changes in choline metabolite levels have been correlated with treatment responses in breast and prostate cancers .

Biomarker for Clinical Monitoring

This compound levels have been explored as potential biomarkers for monitoring treatment responses in various cancers:

- Response Prediction : Studies utilizing 1H-MRS imaging have shown that changes in total choline levels can indicate early responses to chemotherapy, aiding clinicians in adjusting treatment plans accordingly .

- Metabolic Pathway Insights : The compound's involvement in choline metabolism provides insights into the biochemical changes occurring during cancer progression and treatment, highlighting its potential as a therapeutic target .

Recent Technological Advances

Recent advancements in nanotechnology have incorporated this compound into innovative formulations aimed at enhancing drug delivery systems:

- Nanoparticle Engineering : The use of phenolic compounds alongside this compound has led to the development of hybrid nanoparticles that exhibit improved biocompatibility and functionality for biomedical applications .

- Encapsulation Techniques : Novel encapsulation methods utilizing this compound have been developed to enhance the solubility and bioavailability of various therapeutic agents, including antioxidants and anti-inflammatory compounds derived from natural sources .

Case Studies

Several studies exemplify the applications of this compound:

- A study on lipid-based nanoparticles demonstrated significant improvements in the delivery of poorly soluble drugs, resulting in enhanced therapeutic efficacy and reduced side effects compared to traditional formulations .

- Clinical trials investigating essential phospholipids containing this compound reported substantial regression of liver steatosis, indicating its potential role in metabolic health management .

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Properties

DBPC is distinguished from other PCs by its 22-carbon saturated acyl chains . Below is a comparative analysis with structurally related PCs:

Table 1: Key Properties of DBPC and Analogous Phosphatidylcholines

*Note: DBPC’s phase transition temperature is extrapolated from chain-length trends in saturated PCs .

Key Findings:

- Chain Length and Stability : DBPC’s 22-carbon chains result in a higher phase transition temperature (~70°C) compared to DPPC (41.5°C) and DSPC (55°C). This makes DBPC membranes more rigid and thermally stable, ideal for applications requiring prolonged structural integrity .

- Saturation vs. Unsaturation : Unlike unsaturated PCs (e.g., POPC, 16:0/18:1), DBPC’s fully saturated chains eliminate kinks in the lipid tails, reducing membrane fluidity and enhancing mechanical stability .

DBPC in Microbubble Formulations

DBPC is a critical component in xenon microbubbles (XeMBs) for targeted neuroprotection. Its long acyl chains enable:

- Enhanced Stability : DBPC-based microbubbles resist collapse under physiological temperatures and ultrasound pressures .

- Efficient Gas Encapsulation: The rigid DBPC monolayer retains xenon gas effectively, enabling controlled release in traumatic brain injury models .

In contrast, DPPC (shorter chains, lower Tm) is preferred in lung surfactants due to its ability to form dynamic monolayers during respiration . DSPC (intermediate chain length) is used in thermosensitive liposomes for triggered drug release near 55°C .

Lysophosphatidylcholine (LPC) vs. Diacyl PCs

Lyso-PCs like LPC(22:0) (single acyl chain) exhibit distinct behavior:

Research Findings and Limitations

- Microbubble Performance: DBPC/DSPE-PEG5000 (9:1 molar ratio) microbubbles demonstrated superior xenon retention compared to perfluorobutane (PFB) controls, attributed to DBPC’s tight packing .

- Thermal Limitations : While DBPC’s high Tm ensures stability, it may hinder fusion with cell membranes at physiological temperatures, requiring hybrid formulations for certain drug delivery applications .

Q & A

Q. How can Dibehenoylphosphatidylcholine (DBPC) be synthesized and characterized in a research setting?

Methodological Answer: Synthesis typically involves esterification of phosphatidylcholine with behenic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel compounds, provide full spectral data and elemental analysis in the main manuscript or supplementary materials .

Q. What experimental assays are reliable for quantifying DBPC concentration in biological samples?

Methodological Answer: Use enzymatic or colorimetric assays (e.g., phospholipase D-based hydrolysis coupled to choline oxidase). Include a standard curve with pure DBPC (0–100 µM range) for calibration. Validate sensitivity using spiked recovery experiments in matrices like plasma or cell lysates .

Q. How should researchers assess DBPC stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by incubating DBPC at controlled temperatures (4°C, 25°C, 37°C), pH levels (4–9), and solvent systems (aqueous buffers, organic solvents). Monitor degradation via thin-layer chromatography (TLC) or HPLC-MS. Report storage recommendations in the "Experimental" section .

Q. What methods are used to study DBPC interactions with model lipid membranes?

Methodological Answer: Employ differential scanning calorimetry (DSC) to analyze phase transition behavior and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with control phospholipids (e.g., DPPC) to interpret membrane fluidity changes .

Advanced Research Questions

Q. How can contradictory data in DBPC literature be systematically resolved?

Methodological Answer: Perform a systematic review using Boolean search strategies across PubMed, Scopus, and Web of Science. Apply the PRISMA framework to screen studies, assess bias via ROB-2 tool, and reconcile discrepancies by meta-analysis (if homogeneity exists) or qualitative synthesis .

Q. What experimental design considerations are critical for studying DBPC cellular uptake mechanisms?

Methodological Answer: Use fluorescently tagged DBPC (e.g., BODIPY-labeled) with confocal microscopy. Include controls for non-specific binding (e.g., excess unlabeled DBPC) and validate uptake pathways using inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis). Report cell viability data and dose-response curves .

Q. How can structure-activity relationships (SAR) for DBPC analogs be analyzed computationally?

Methodological Answer: Perform molecular dynamics (MD) simulations to compare membrane insertion efficiency of DBPC vs. analogs. Calculate free energy profiles (e.g., PMF) and correlate with experimental parameters like critical micelle concentration (CMC). Validate predictions using in vitro permeability assays .

Q. What strategies improve reproducibility of DBPC-based formulations in inter-laboratory studies?

Methodological Answer: Document batch-specific parameters (e.g., solvent purity, sonication time for liposome preparation) in supplementary materials. Share raw NMR/MS spectra and HPLC chromatograms in open-access repositories. Use standardized reference materials (e.g., NIST-certified lipids) for calibration .

Q. How should degradation products of DBPC be identified and quantified in long-term studies?

Methodological Answer: Use stability-indicating HPLC-MS methods with gradient elution. Characterize degradation products via MS/MS fragmentation and compare with synthetic standards. Report degradation kinetics (e.g., Arrhenius plots) and storage conditions minimizing hydrolysis .

Q. What methodologies are appropriate for evaluating DBPC's long-term stability in vivo?

Methodological Answer: Conduct longitudinal studies using radiolabeled DBPC (e.g., ^14C-behenic acid) in animal models. Analyze tissue distribution via scintillation counting and metabolite profiling using LC-MS. Include negative controls (e.g., non-esterified phosphatidylcholine) to distinguish DBPC-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.